Tert-butyl (2-oxo-2-(((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)carbamate
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Overview
Description
Tert-butyl (2-oxo-2-(((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-oxo-2-(((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)carbamate typically involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-oxo-2-(((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2-oxo-2-(((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes or receptors, makes it a valuable candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in various biological systems .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials, making it a valuable additive in various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl (2-oxo-2-(((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that the compound can influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (2-oxo-2-(((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)carbamate include other oxadiazole derivatives and pyridine-based compounds. Examples include:
- Tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
- 6-Cyclobutyl-1-(2,3-difluorophenyl)-2-oxo-1,2-dihydropyridin-4-yl 3-(2-tert-butoxycarbonylaminoethyl)-2-fluorobenzoate
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5/c1-15(2,3)24-14(23)18-7-11(22)17-8-12-19-13(20-25-12)9-4-5-16-10(21)6-9/h4-6H,7-8H2,1-3H3,(H,16,21)(H,17,22)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYRZNHRKSWLNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC1=NC(=NO1)C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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